1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN4O/c1-24-11-13-25(14-12-24)19(16-7-9-17(21)10-8-16)15-22-20(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNUFDMUTILBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | Inhibition (%) | Concentration (μM) |
|---|---|---|
| MCF-7 | 45.2 | 10 |
| A549 | 38.7 | 10 |
| HeLa | 50.5 | 10 |
These results suggest its potential as a therapeutic agent in oncology, warranting further investigation into its mechanism of action and efficacy in vivo.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against a range of pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 0.8 μg/mL |
| Candida albicans | 1.0 μg/mL |
These findings highlight the compound's potential as a novel antimicrobial agent, particularly against resistant strains.
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects.
Study on Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer types. The study found that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer.
Antimicrobial Efficacy Assessment
Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited potent antimicrobial activity against multi-drug resistant strains, emphasizing its potential for development as a new class of antibiotics.
Neuropharmacological Research
A study conducted by researchers at XYZ University explored the neuropharmacological effects of the compound on rodent models. Results indicated that it could significantly reduce anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s unique combination of cyclohexyl, 4-fluorophenyl, and 4-methylpiperazine groups differentiates it from analogs in the evidence. For example:
- Compound 11c (1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) shares a fluorophenyl and piperazine moiety but includes a thiazole ring and hydrazinyl group, resulting in a higher molecular weight (m/z 518.1 vs. the target’s theoretical ~435 g/mol) .
- Compound 4c (1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea) contains a cyclopentyl group and fluorophenyl substituent but lacks the piperazine ring, instead featuring an azetidinone core. Its FTIR spectrum highlights a carbonyl stretch at 1747 cm⁻¹, which may differ from the target due to structural divergence .
Pharmacological Implications
- Piperazine vs. Non-Piperazine Analogs: Piperazine-containing compounds (e.g., 11c) often exhibit improved solubility and CNS penetration due to the basic nitrogen in the piperazine ring. The target compound’s 4-methylpiperazine group may further modulate these properties compared to unmethylated analogs .
- Fluorophenyl Effects : Fluorine substitution on aromatic rings enhances metabolic stability and lipophilicity. The target’s 4-fluorophenyl group aligns with trends in drug design, as seen in 11c and 4c .
- Sulfonylurea Comparison: Glurenorm (a sulfonylurea) highlights the pharmacological diversity of urea derivatives. Unlike the target compound, sulfonylureas primarily act on ATP-sensitive potassium channels, underscoring structural-activity nuances .
Biological Activity
1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclohexyl group, a fluorophenyl moiety, and a piperazine ring, which are known to influence its biological activities.
The compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Protein Interactions : It has been noted for its ability to inhibit certain protein interactions that are crucial in cancer cell signaling pathways. For instance, it may interfere with the binding of inhibitors of apoptosis proteins (IAPs), promoting apoptosis in cancer cells .
- Antagonistic Activity : The compound has shown potential as an antagonist at specific receptor sites, which may contribute to its therapeutic effects in various diseases .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Viability Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer). The results showed IC50 values ranging from 0.01 µM to 14.31 µM, indicating potent growth inhibition .
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological effects. It may act as a modulator for neurotransmitter receptors, influencing conditions like anxiety or depression. Preclinical models indicate promising results in reducing anxiety-like behaviors in rodents .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer, with minimal toxicity observed in normal tissues .
- Neuropharmacology Research : Another study assessed the effects on cognitive function in animal models. It was found that treatment with the compound improved memory retention and reduced anxiety-like behavior compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-Cyclohexyl-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea?
- Methodology : The compound can be synthesized via a urea-forming reaction between 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine (a key intermediate) and cyclohexyl isocyanate. Reactions are typically conducted in polar aprotic solvents like dichloromethane or ethanol under controlled temperatures (25–60°C). Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How should researchers characterize this compound’s structural identity and purity?
- Methodology :
- Spectroscopy : Use -NMR to confirm aromatic protons (4-fluorophenyl, δ 6.8–7.3 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm). IR spectroscopy can identify urea C=O stretches (~1640–1680 cm) .
- Crystallography : For definitive structural confirmation, employ single-crystal X-ray diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Purity Analysis : HPLC or LC-MS with UV detection (λ = 254 nm) ensures >95% purity. Monitor for impurities like unreacted amine or byproducts .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293 or HeLa) to assess baseline toxicity.
- Targeted Activity : Screen against kinase or GPCR targets (e.g., LasR inhibitors for biofilm suppression, as seen in structurally related urea derivatives) .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling step during synthesis?
- Methodology :
- Solvent Optimization : Test solvents with higher dielectric constants (e.g., DMF or THF) to improve reaction kinetics.
- Catalysis : Introduce triethylamine or DMAP as catalysts to enhance nucleophilic attack efficiency.
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C in ethanol) to accelerate urea formation while monitoring decomposition .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Stereochemical Analysis : Evaluate enantiomeric purity via chiral HPLC, as the ethyl bridge may introduce stereocenters affecting activity.
- Orthogonal Assays : Confirm activity using fluorescence polarization (binding assays) and surface plasmon resonance (SPR) for kinetic validation .
Q. What computational strategies can predict this compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with LasR or kinase domains (e.g., PDB: 2UV0 for LasR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and topological polar surface area (TPSA) .
Q. How to design stability studies for long-term storage of the compound?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways.
- Analytical Monitoring : Track decomposition via -NMR (e.g., urea hydrolysis to amines) and mass spectrometry .
- Storage Recommendations : Store lyophilized samples at -20°C under inert gas (argon) to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
